4-(Diethylamino)-2-phenylpyrazolo[1,5-a]pyrazine-3-carbaldehyde
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Overview
Description
4-(Diethylamino)-2-phenylpyrazolo[1,5-a]pyrazine-3-carbaldehyde is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry research. The structure of this compound includes a diethylamino group, a phenyl group, and a carbaldehyde group attached to a pyrazolo[1,5-a]pyrazine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethylamino)-2-phenylpyrazolo[1,5-a]pyrazine-3-carbaldehyde typically involves multiple steps, including cyclization, ring annulation, and functional group modifications. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[1,5-a]pyrazine core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
4-(Diethylamino)-2-phenylpyrazolo[1,5-a]pyrazine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbaldehyde group to an alcohol.
Substitution: The diethylamino and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolo[1,5-a]pyrazine oxides, while reduction may produce alcohol derivatives .
Scientific Research Applications
4-(Diethylamino)-2-phenylpyrazolo[1,5-a]pyrazine-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(Diethylamino)-2-phenylpyrazolo[1,5-a]pyrazine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-(Diethylamino)-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde
- 4-(Diethylamino)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde
Uniqueness
4-(Diethylamino)-2-phenylpyrazolo[1,5-a]pyrazine-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H18N4O |
---|---|
Molecular Weight |
294.35 g/mol |
IUPAC Name |
4-(diethylamino)-2-phenylpyrazolo[1,5-a]pyrazine-3-carbaldehyde |
InChI |
InChI=1S/C17H18N4O/c1-3-20(4-2)17-16-14(12-22)15(13-8-6-5-7-9-13)19-21(16)11-10-18-17/h5-12H,3-4H2,1-2H3 |
InChI Key |
LNNGYFVPOBSJIF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC=CN2C1=C(C(=N2)C3=CC=CC=C3)C=O |
Origin of Product |
United States |
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